molecular formula C8H9BrS B6354943 (3-Bromo-5-methylphenyl)(methyl)sulfane CAS No. 1824587-08-7

(3-Bromo-5-methylphenyl)(methyl)sulfane

Cat. No.: B6354943
CAS No.: 1824587-08-7
M. Wt: 217.13 g/mol
InChI Key: VYWHSTJRGXYWCE-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS and a molecular weight of 217.13 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a methylsulfane group attached to the phenyl ring. It is commonly used as a building block in organic synthesis and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylphenyl)(methyl)sulfane typically involves the bromination of 5-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its oxidation state can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-methoxyphenyl)(methyl)sulfane
  • (3-Bromo-5-methylphenyl)(ethyl)sulfane
  • (3-Bromo-5-methylphenyl)(methyl)ether

Uniqueness

(3-Bromo-5-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-bromo-3-methyl-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWHSTJRGXYWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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